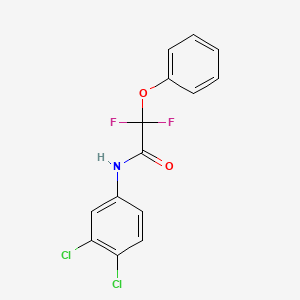

N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide

描述

N-(3,4-Dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide is an acetamide derivative characterized by a 3,4-dichlorophenyl group attached to the amide nitrogen and a 2,2-difluoro-2-phenoxy moiety on the acetyl backbone. This compound belongs to a broader class of N-substituted arylacetamides, which are studied for their structural versatility, coordination capabilities, and applications in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F2NO2/c15-11-7-6-9(8-12(11)16)19-13(20)14(17,18)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVQMWAJEIZYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(=O)NC2=CC(=C(C=C2)Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide typically involves the reaction of 3,4-dichloroaniline with 2,2-difluoro-2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions:

Oxidation: N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the phenoxy or dichlorophenyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new phenylacetamide derivatives with different substituents.

科学研究应用

N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide is a chemical compound with applications spanning across various scientific and industrial fields. Its role as an intermediate in synthesizing organic compounds, potential bioactivity, and use in specialty chemicals highlight its versatility.

Scientific Research Applications

Chemistry

this compound serves as a building block in synthesizing diverse organic compounds. It is used in developing new materials and chemical entities. The synthesis typically involves reacting 3,4-dichloroaniline with 2,2-difluoro-2-phenoxyacetyl chloride, using a base like triethylamine in an organic solvent such as dichloromethane, under controlled temperature to ensure high yield and purity. Industrial production employs similar methods on a larger scale, utilizing continuous flow reactors and purification steps like recrystallization or chromatography to achieve high purity.

Biology

This compound is investigated for its potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development. The mechanism of action involves interaction with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways to produce biological effects, such as inhibiting enzymes involved in cell proliferation to exhibit anticancer properties.

Medicine

In medicinal chemistry, the potential therapeutic effects of this compound are explored for its ability to interact with specific biological targets, potentially leading to new pharmaceuticals.

Industry

this compound is used in the industrial sector for formulating specialty chemicals, agrochemicals, and other products requiring specific chemical properties.

作用机制

The mechanism of action of N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

N-(3,4-Difluorophenyl)-2,2-Diphenylacetamide ()

- Structure : Features a difluorophenyl group and two phenyl rings on the acetyl group.

- Crystal Interactions : Stabilized by intramolecular C–H···O hydrogen bonds and intermolecular N–H···O interactions, forming chains along the c-axis. Dihedral angles between aromatic rings range from 9.83° to 88.26°, indicating significant conformational flexibility .

N-(3,4-Dichlorophenyl)-2-(4-Formyl-2-Methoxyphenoxy)acetamide ()

- Structure: Contains a formyl-methoxyphenoxy substituent.

- Properties : Molecular weight = 354.19 g/mol. The electron-withdrawing formyl group may enhance reactivity in further derivatization .

Agrochemical Analogues

Propanil (N-(3,4-Dichlorophenyl) Propanamide) ()

- Application : A herbicide targeting weed control in rice fields.

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide) ()

- Application : Pre-emergent herbicide inhibiting fatty acid elongation.

- Comparison: The methoxymethyl group in alachlor enhances soil mobility, while the 2,2-difluoro-phenoxy group in the target compound may improve photostability .

Physicochemical and Crystallographic Data

*Calculated based on molecular formula.

Key Research Findings

Hydrogen-Bonding Networks : Fluorine and chlorine substituents in arylacetamides promote robust intermolecular interactions, enhancing crystalline stability. For example, N-(3,4-difluorophenyl)-2,2-diphenylacetamide forms C–H···π interactions and N–H···O hydrogen bonds, critical for its lattice energy .

Conformational Flexibility : Steric effects from substituents (e.g., dichlorophenyl vs. diphenyl) influence dihedral angles between aromatic rings, affecting molecular packing and solubility .

Synthetic Yields : Carbodiimide-mediated coupling (e.g., EDC·HCl) is a common method for acetamide synthesis, though yields vary with substituent electronic effects. For instance, bulkier groups like pyrazolone reduce reaction efficiency .

生物活性

N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group and difluorinated acetamide structure that contributes to its unique biological properties. The presence of both chlorine and fluorine atoms enhances its lipophilicity and potential for enzyme interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is believed to inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate access. This inhibition can lead to a range of biological effects depending on the target enzyme.

Biological Activities

- Enzyme Inhibition :

-

Antitumor Activity :

- Research indicates that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For example, structural modifications have shown enhanced activity against HT29 colon cancer cells . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine is crucial for antiproliferative activity .

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Target/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Human AChE | >200 | |

| Mosquito AChE | 5.4 | ||

| Antitumor Activity | HT29 Cells | <10 | |

| Antimicrobial Activity | Various Bacteria | Varies |

Case Study: Antitumor Activity

A study conducted on modified derivatives of this compound revealed significant cytotoxicity against HT29 colon cancer cells. The IC50 values were found to be comparable to established chemotherapeutic agents like doxorubicin. Molecular dynamics simulations indicated that these compounds interact with key proteins involved in cell proliferation through hydrophobic contacts and hydrogen bonding .

常见问题

Q. What synthetic methodologies are commonly employed for preparing N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide and related acetamide derivatives?

A typical synthesis involves coupling substituted anilines with activated carboxylic acid derivatives. For example, 4-chlorophenylacetic acid and 3,4-difluoroaniline are reacted using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane, with triethylamine as a base. The reaction is stirred at 273 K for 3 hours, followed by extraction, washing, and crystallization from a dichloromethane/ethyl acetate mixture . Methodological variations include solvent selection (e.g., methylene chloride/N,N-dimethylformamide mixtures) and crystallization techniques to optimize yield and purity .

Q. How is the structural conformation of this compound validated, and what key parameters are reported?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. Key parameters include:

- Dihedral angles : For example, the acetamide group in related structures forms angles of 65.2°–88.3° with adjacent aromatic rings, influencing molecular planarity and packing .

- Hydrogen bonding : N–H⋯O bonds create infinite chains (e.g., along the [100] axis), while weak C–H⋯O/F interactions stabilize crystal packing .

- Bond lengths : Reported bond lengths (e.g., C–N, C–O) are compared against standard ranges (Allen et al., 1987) to confirm geometric normality .

Advanced Research Questions

Q. How do crystallographic disorders (e.g., fluorine atom disordering) impact structural analysis, and how are they resolved?

In some derivatives, fluorine atoms exhibit 180° rotational disorder (occupancy ratios ~0.55:0.45), complicating electron density maps. Refinement strategies include:

- Multi-component modeling : Assigning partial occupancy to disordered sites.

- Restraints on displacement parameters : Using isotropic refinement for disordered atoms while maintaining chemically reasonable geometries .

Such disorders may arise from steric hindrance or lattice symmetry, requiring careful validation of thermal parameters and hydrogen-bonding networks .

Q. What computational approaches are recommended for predicting intermolecular interactions or reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model:

- Non-covalent interactions : C–H⋯π and hydrogen-bonding energies, which correlate with experimental packing motifs .

- Reaction optimization : Computational screening of coupling agents, solvents, or temperature conditions to minimize trial-and-error experimentation. Institutions like ICReDD integrate such methods with experimental feedback loops for accelerated reaction design .

Q. How can contradictions in crystallographic data (e.g., divergent dihedral angles across similar structures) be reconciled?

Variations in dihedral angles (e.g., 65.2° vs. 83.5° for related acetamides) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) alter electron density, influencing aryl ring torsion.

- Crystallization conditions : Solvent polarity and evaporation rates can favor specific conformers.

Systematic comparison of isostructural analogs and Hirshfeld surface analysis are recommended to contextualize discrepancies .

Q. What experimental strategies are effective for analyzing hydrogen-bonding networks in crystalline phases?

- XRD-derived contact tables : Identify N–H⋯O and C–H⋯F/O interactions (e.g., D⋯A distances of 2.8–3.2 Å) .

- Thermal ellipsoid plots : Visualize anisotropic displacement, highlighting dynamic vs. static disorder in hydrogen-bonded motifs.

- Hirshfeld surface analysis : Quantifies contributions of specific interactions (e.g., H⋯F vs. H⋯Cl contacts) to overall crystal stability .

Methodological Considerations Table

| Parameter | Technique | Key Observations | Reference |

|---|---|---|---|

| Dihedral Angles | Single-crystal XRD | 65.2°–88.3° between acetamide and aryl rings; solvent-dependent conformational flexibility | |

| Hydrogen Bonding | XRD Contact Analysis | N–H⋯O chains along [100]; weak C–H⋯F interactions contribute to 3D packing | |

| Crystallographic Disorder | Refinement with SHELXL | Fluorine disorder resolved via partial occupancy and displacement parameter restraints | |

| Reaction Optimization | Computational Path Search (DFT) | EDC·HCl coupling efficiency validated via transition-state energy calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。